molecular formula C9H11N5O3 B7888605 CID 444475

CID 444475

Cat. No. B7888605
M. Wt: 237.22 g/mol
InChI Key: LHQIJBMDNUYRAM-AWFVSMACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-erythro-biopterin is a chemical compound . It is also known as 2-amino-6-(1,2-dihydroxy-propyl)-3H-pteridin-4-one . Its chemical formula is C₉H₁₁N₅O₃ .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like mass spectrometry . These techniques can provide information about the molecular weight, bond structure, and fragmentation patterns of the compound.


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using techniques like collision-induced dissociation (CID) . This technique involves accelerating ions and allowing them to collide with neutral molecules, leading to bond breakage and the formation of smaller fragments.


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like color, density, hardness, melting point, and boiling point . Chemical properties, on the other hand, describe the ability of a substance to undergo specific chemical changes .

properties

IUPAC Name

2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-1H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQIJBMDNUYRAM-AWFVSMACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 444475

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.